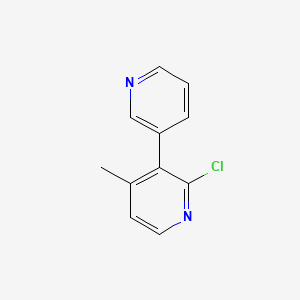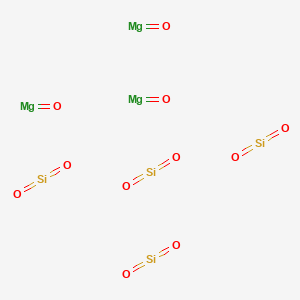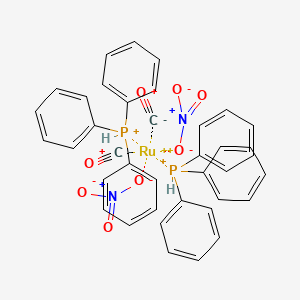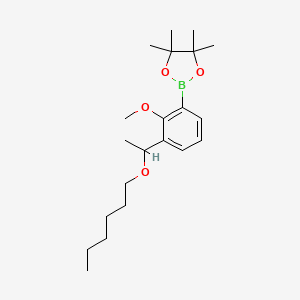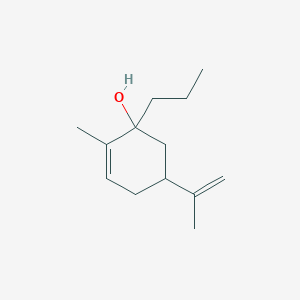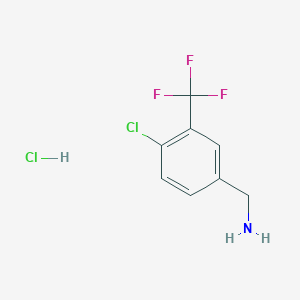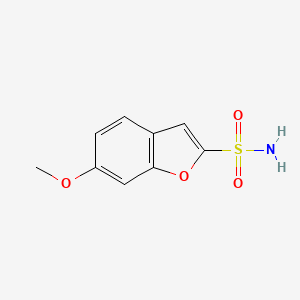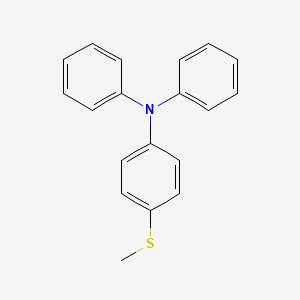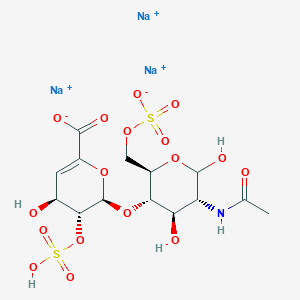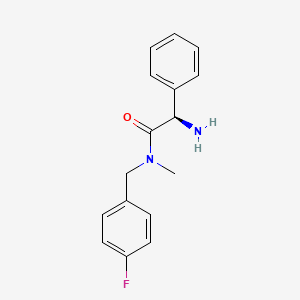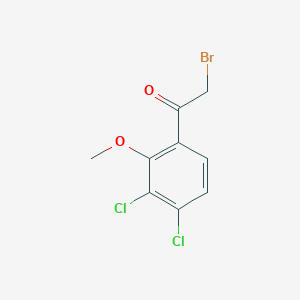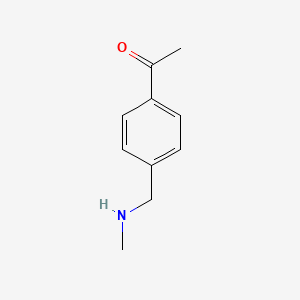
1-(4-((Methylamino)methyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a solid, light yellow crystalline substance that is soluble in organic solvents such as ethanol and dimethylformamide at room temperature . This compound is commonly used in organic synthesis and medicine, serving as a raw material for the synthesis of other compounds, including synthetic intermediates for drug molecules .
Méthodes De Préparation
1-(4-((Methylamino)methyl)phenyl)ethanone can be synthesized by the acetylation of aniline. Typically, aniline is reacted with acetic anhydride under basic conditions to yield this compound . The reaction is usually carried out at low temperatures, and the yield and purity are controlled by appropriate process conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
1-(4-((Methylamino)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(4-((Methylamino)methyl)phenyl)ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like halogens or nitro compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-((Methylamino)methyl)phenyl)ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-((Methylamino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the final synthesized compound .
Comparaison Avec Des Composés Similaires
1-(4-((Methylamino)methyl)phenyl)ethanone can be compared with other similar compounds, such as:
4-Acetyl-N-methylaniline: Similar in structure but with different substituents on the aromatic ring.
4’-Methylaminoacetophenone: Another compound with a similar core structure but different functional groups.
N-Methyl-p-aminoacetophenone: Shares the same core structure but varies in the position and type of substituents.
The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications in synthesis and research .
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-[4-(methylaminomethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(12)10-5-3-9(4-6-10)7-11-2/h3-6,11H,7H2,1-2H3 |
Clé InChI |
KAJUEISVGWXBTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



